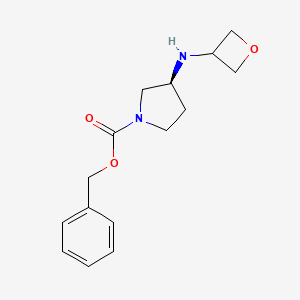

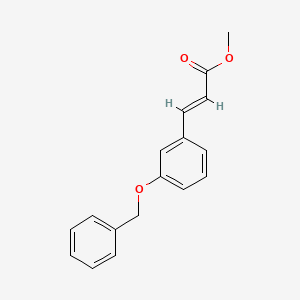

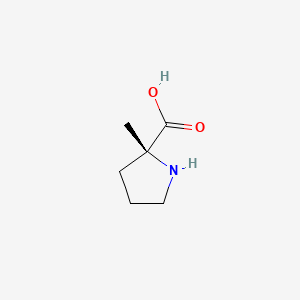

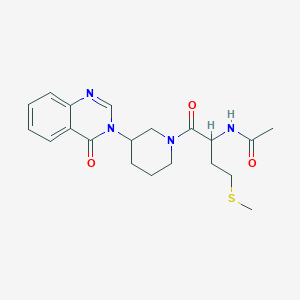

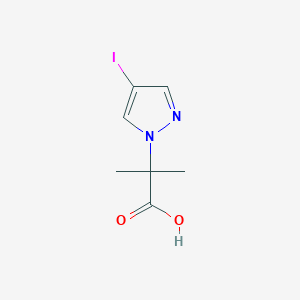

![molecular formula C17H17FN2O2S B2373520 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-27-7](/img/structure/B2373520.png)

2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

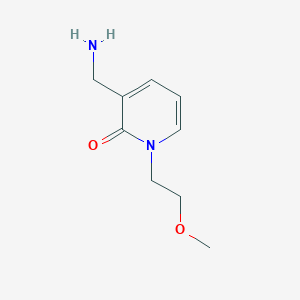

This compound is a derivative of thiophene, a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The compound is a part of the benzo[b]thiophene-2-carboxamide derivatives .

Synthesis Analysis

The synthesis of such compounds often involves the use of a medicinal chemistry route. For example, in the synthesis of similar thiophene-2-carboxamide derivatives, a series of molecules were designed and the best fit ligands with the least energy were picked and analyzed for bioactivity and drug likeness .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a fluorobenzamido group and a carboxamide group .Chemical Reactions Analysis

Thiophene derivatives have been reported to show high antimicrobial activity against various microbial infections . In the case of similar compounds, the highest activity was exhibited by 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .Aplicaciones Científicas De Investigación

Synthesis and Selective Inhibition Properties

One significant application of compounds structurally similar to 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is their use as inhibitors of specific enzymes. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines has shown potential in selectively inhibiting urokinase-type plasminogen activator (uPA) with notable potency (Bridges et al., 1993). These compounds represent a new class of synthetic uPA inhibitors.

Cytotoxic Activity

Further, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including structurally related compounds, have demonstrated potent cytotoxicity against certain cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. This highlights their potential as effective agents in cancer therapy (Deady et al., 2005).

Heterocyclic Synthesis

The compound is also relevant in heterocyclic synthesis. For example, the coupling of benzo[b]thiophen-2-yl-hydrazonoesters with different nitrogen nucleophiles can lead to the synthesis of various heterocyclic derivatives, which could have implications in pharmaceutical development (Mohareb et al., 2004).

Structural and Spectroscopic Analysis

Moreover, studies involving the synthesis and crystal X-ray diffraction structure of related compounds provide valuable insights into their structural and vibrational properties, which are crucial for understanding their interaction mechanisms in biological systems (Saeed et al., 2010).

Fluorescence Spectroscopy

Studies have also been conducted to understand the solvent effect on the absorption and fluorescence spectra of biologically active carboxamides, which is essential for their application in diagnostic and therapeutic technologies (Patil et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the Polyketide synthase 13 (Pks 13) . Pks 13 is crucial for the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, Pks 13, inhibiting the synthesis of mycolic acid . This disruption in mycolic acid production leads to a weakened cell wall, making the bacteria more susceptible to the immune system and other drug treatments .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . Mycolic acid is a major constituent of the cell wall of Mycobacterium tuberculosis. By inhibiting Pks 13, the compound disrupts the production of mycolic acid, leading to a compromised bacterial cell wall .

Pharmacokinetics

The compound’s effectiveness against its target suggests it has sufficient bioavailability to reach and interact with pks 13

Result of Action

The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acid, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drug treatments .

Action Environment

The environment in which the compound acts is within the bacterial cell, specifically interacting with the Pks 13 enzyme involved in mycolic acid synthesis . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs, the immune status of the host, and the genetic makeup of the bacteria.

Direcciones Futuras

The development of new drugs with thiophene derivatives is a topic of interest for medicinal chemists . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is being pursued to investigate new structural prototypes with more effective pharmacological activity . In addition, a promising lead compound was identified for future development .

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions .

Cellular Effects

It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties

Molecular Mechanism

It is known that molecules with the top score in docking will be considered as better lead for designing new molecules which acts against Pks 13 .

Propiedades

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTARBVWUBMUJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2373445.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide](/img/structure/B2373454.png)

![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)